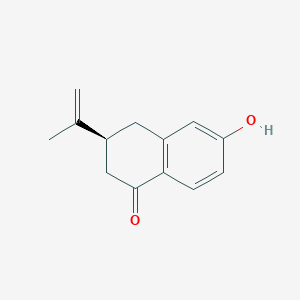![molecular formula C13H22O3 B13790250 (5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one](/img/structure/B13790250.png)
(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[45]decan-7-one is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one typically involves the condensation of specific ketones and aldehydes under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biology, particularly in the development of new pharmaceuticals. Its stability and reactivity make it a suitable candidate for drug design and development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,6,6-tetramethyl-1,3-dioxaspiro[4.5]decan-7-one
- 2,2,6,6,8,8-hexamethyl-1,3-dioxaspiro[4.5]decan-7-one
Uniqueness
(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one is unique due to its specific spirocyclic structure and the presence of five methyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H22O3 |
|---|---|
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C13H22O3/c1-9-6-7-13(11(2,3)10(9)14)8-15-12(4,5)16-13/h9H,6-8H2,1-5H3/t9?,13-/m1/s1 |
Clé InChI |
GQDGYIPJMKFXRF-WCRCJTMVSA-N |
SMILES isomérique |
CC1CC[C@@]2(COC(O2)(C)C)C(C1=O)(C)C |
SMILES canonique |
CC1CCC2(COC(O2)(C)C)C(C1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanol, [(4-methylphenyl)imino]bis-(9CI)](/img/structure/B13790182.png)







![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride](/img/structure/B13790237.png)


![(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine](/img/structure/B13790246.png)


